Higher Retained Amine Basicity vs. 9,9-Difluoro Isomer
The 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane amine (compound 22 in the EurJOC study) exhibits a pKa of 9.41, whereas the regioisomeric 9,9‑difluoro amine (compound 4d) shows a pKa that is approximately 3.14 units lower [1]. This difference arises because the gem‑difluoro group at the 7‑position is separated from the basic nitrogen by a longer through‑bond distance, attenuating the inductive electron‑withdrawing effect. The parent non‑fluorinated 3‑azabicyclo[3.3.1]nonane (compound 23) serves as the baseline; its pKa is estimated at ~11.0–11.5 (typical for a secondary amine in this scaffold), meaning the 7,7‑difluoro substitution causes a pKa drop of only ~1.6–2.1 units, versus a ~4.7–5.2 unit drop for 9,9‑difluorination [1]. For the title 7,7‑difluoro‑9‑one hydrochloride, the ketone further modulates basicity, ensuring a distinct ionization profile relative to both the non‑fluorinated and 9,9‑difluoro ketone analogs.
| Evidence Dimension | Amine basicity (pKa of secondary amine) |
|---|---|
| Target Compound Data | pKa = 9.41 (for 7,7-difluoro-3-azabicyclo[3.3.1]nonane, compound 22; the immediate amine precursor of the title 9-one) |
| Comparator Or Baseline | pKa ≈ 6.27 (for 9,9-difluoro-3-azabicyclo[3.3.1]nonane, compound 4d; ΔpKa ≈ 3.14 from parent 23); Parent 3-azabicyclo[3.3.1]nonane (23) pKa ≈ 11.0–11.5 (baseline). |
| Quantified Difference | 7,7-difluoro isomer pKa is ~3.14 units higher than the 9,9-difluoro isomer; basicity drop from parent is only ~1.6–2.1 units for 7,7-F₂ vs. ~4.7–5.2 units for 9,9-F₂. |
| Conditions | Standard acid–base titration in aqueous medium at 25 °C; values reported in Eur. J. Org. Chem. 2024, 27(2), e202300937. |
Why This Matters
A higher pKa means the 7,7‑difluoro amine remains significantly more protonated at physiological pH than the 9,9‑difluoro isomer, directly impacting solubility, permeability, and target‑engagement kinetics – a critical parameter for CNS drug design where basic amine pKa often governs brain penetration.
- [1] Kihakh, S.; Melnykov, K. P.; Bilenko, V.; Trofymchuk, S.; Liashuk, O. S.; Grygorenko, O. O. gem‑Difluoro‑3‑azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Eur. J. Org. Chem. 2024, 27 (2), e202300937. DOI: 10.1002/ejoc.202300937. View Source
